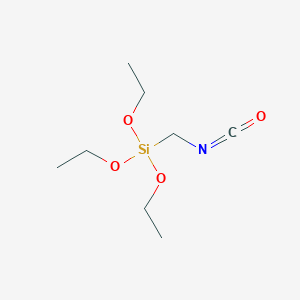
Triethoxy(isocyanatomethyl)silane
Overview
Description
Triethoxy(isocyanatomethyl)silane is an organosilicon compound with the molecular formula C8H17NO4Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound is characterized by the presence of an isocyanate group attached to a silicon atom, which is further bonded to three ethoxy groups. This structure imparts the compound with reactivity that is valuable in numerous chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxy(isocyanatomethyl)silane can be synthesized through the reaction of isocyanatomethylsilane with ethanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The process requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves a mechanochemical method. This method uses a silicon-copper contact mass and ethyl alcohol in a vibration reactor. The process parameters, such as the ratio of contact mass to grinding bodies and the size of the grinding bodies, are optimized to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Triethoxy(isocyanatomethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Reduction: It acts as a reducing agent in the presence of catalysts like cobalt(II) chloride.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Silanols or other silane compounds.
Reduction: Cobalt(II) chloride or other metal catalysts.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Reduction: Reduced organic compounds and silanols.
Scientific Research Applications
Triethoxy(isocyanatomethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triethoxy(isocyanatomethyl)silane involves the formation of covalent bonds with various substrates. The isocyanate group reacts with nucleophiles such as amines and alcohols, forming stable urethane or urea linkages. This reactivity makes it an effective coupling agent for modifying surfaces and enhancing material properties .
Comparison with Similar Compounds
Triethoxysilane: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.
Methyldiethoxysilane: Contains a methyl group instead of an isocyanate group, leading to different reactivity and applications.
Phenylsilane: Contains a phenyl group, which imparts different chemical properties and uses.
Uniqueness: Triethoxy(isocyanatomethyl)silane is unique due to the presence of the isocyanate group, which provides additional reactivity compared to other silanes. This makes it particularly valuable in applications requiring strong covalent bonding and surface modification.
Properties
IUPAC Name |
triethoxy(isocyanatomethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4Si/c1-4-11-14(12-5-2,13-6-3)8-9-7-10/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTMPGMIDPRZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CN=C=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621846 | |
| Record name | Triethoxy(isocyanatomethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132112-76-6 | |
| Record name | Triethoxy(isocyanatomethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


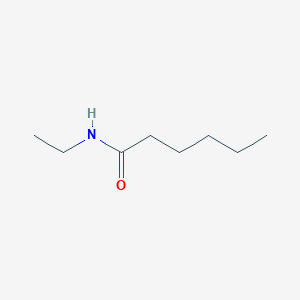
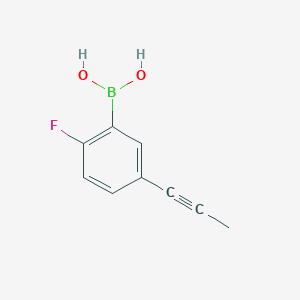
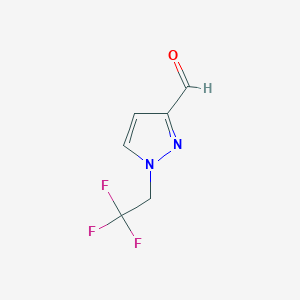

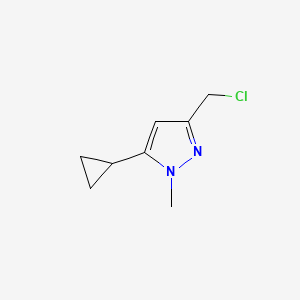

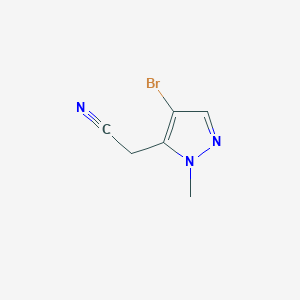
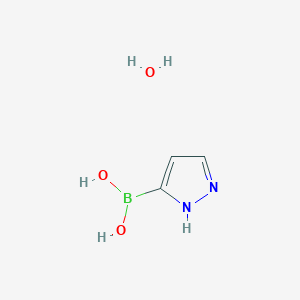
![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)
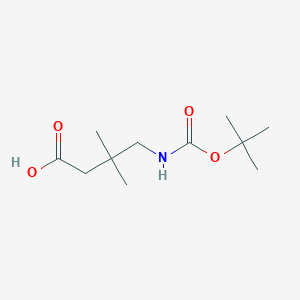
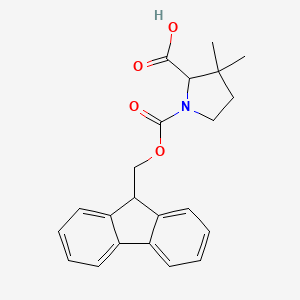
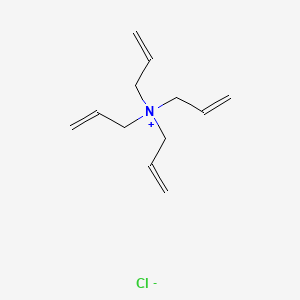

![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
